5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Overview
Description
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, involves several methods:
Cyclization: This method involves the formation of the pyrrolopyrazine ring system through the cyclization of appropriate precursors.
Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating a pyrrole ring with a pyrazine ring.
Cycloaddition: This method involves the addition of a nitrile oxide to an alkyne to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of a pyrrole ring with a pyrazine ring.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives typically involve large-scale cyclization and ring annulation reactions. These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substituting Agents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: It is used in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde include:
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide: This compound has a carboxamide group instead of an aldehyde group.
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows it to participate in unique chemical reactions and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-methylpyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-4-6(5-12)7-8(11)10-3-2-9-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZWQDUHDGBHME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC=CN=C21)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194132 | |
Record name | 5-Methyl-5H-pyrrolo(2,3-b)pyrazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4121-21-5 | |
Record name | 5-Methyl-5H-pyrrolo(2,3-b)pyrazine-7-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003107007 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-5H-pyrrolo(2,3-b)pyrazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/122NPM1PE7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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